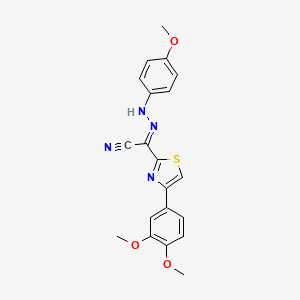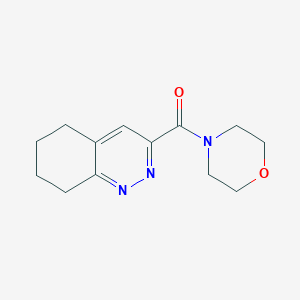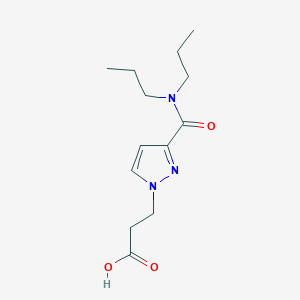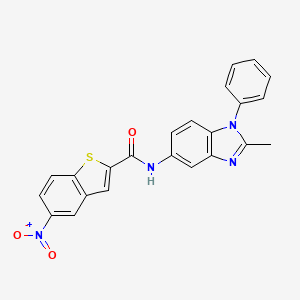
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic organic compound with potential applications in various scientific fields. The unique structure of this compound integrates several functional groups, enhancing its versatility in chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving various chemical intermediates. The typical synthetic route includes the following steps:
Formation of the Pyrazine Ring: : The methoxypyrazine moiety can be synthesized from 2-chloropyrazine through a nucleophilic substitution reaction with methanol under basic conditions.
Piperidine Derivative Synthesis: : The piperidine ring is introduced through a reaction between a suitable piperidine derivative and an activated ester of the pyrazine compound.
Final Coupling: : The final coupling reaction involves the condensation of the piperidine derivative with N-methylmethanesulfonamide, under specific conditions such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
Industrial production often involves optimizing these laboratory-scale reactions to achieve higher yields and purity. This can include:
Scale-Up Synthesis: : Large-scale reactions with controlled temperature and pressure conditions.
Purification: : Techniques like crystallization and chromatography to ensure the purity of the final product.
Quality Control: : Rigorous testing to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions:
Oxidation and Reduction: : It can be oxidized or reduced under controlled conditions to form different derivatives, impacting its reactivity and interactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions typically retain the core structure of the compound while introducing new functionalities that can enhance its properties.
Aplicaciones Científicas De Investigación
This compound has diverse applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential in interacting with biological molecules, serving as a probe or inhibitor.
Medicine: : Explored for its potential therapeutic properties, including acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action depends on its application. In biological systems, it may:
Enzyme Inhibition: : Bind to the active site of enzymes, inhibiting their function.
Receptor Modulation: : Interact with cell receptors, altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical pathways.
Comparación Con Compuestos Similares
Unique Features
The presence of the methoxypyrazine, piperidine, and N-methylmethanesulfonamide moieties give this compound unique properties compared to other compounds with similar structures. These functional groups contribute to its reactivity and specificity in interactions.
List of Similar Compounds
N-(2-(3-(6-chloropyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl-N-methylmethanesulfonamide
N-(2-(3-(6-fluoropyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl-N-methylmethanesulfonamide
N-(2-(3-(6-hydroxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl-N-methylmethanesulfonamide
The specific substituents on the pyrazine ring can significantly alter the properties and applications of these compounds, making each one unique.
That’s a start! Anything you’d add or remove?
Propiedades
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-14(19)18-6-4-5-11(9-18)23-13-8-15-7-12(16-13)22-2/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNPHXSVZXTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973713.png)
![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide](/img/structure/B2973721.png)
![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)
![ethyl 6-methyl-4-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)

